N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide
Description
N1-(3,3-Diphenylpropyl)-N2-(4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) flanked by two distinct substituents: a 3,3-diphenylpropyl group and a 4-fluorophenyl moiety. The 4-fluorophenyl substituent contributes electronic effects (via fluorine’s electronegativity) and metabolic stability, as fluorination often reduces oxidative degradation .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-19-11-13-20(14-12-19)26-23(28)22(27)25-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPWPUBGZQXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide typically involves the condensation of 3,3-diphenylpropylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as 1-propylphosphonic acid cyclic anhydride (PPAA) to facilitate the formation of the oxalamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following analysis compares N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide with structurally related oxalamides, focusing on synthesis, physicochemical properties, and biological activity.
Physicochemical and Metabolic Properties
- Lipophilicity : The 3,3-diphenylpropyl group likely confers higher logP values compared to adamantyl or methoxyphenethyl analogs, impacting bioavailability and blood-brain barrier penetration.
- Metabolic stability: Fluorination at the para position (target compound) may reduce oxidative metabolism compared to non-fluorinated or ortho-fluorinated analogs .
- Purity and characterization : Adamantyl-based oxalamides () are validated via 1H/13C NMR and HRMS, suggesting similar analytical rigor is needed for the target compound.
Biological Activity
N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide, commonly referred to as FIPOA, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article delves into its synthesis, characterization, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of FIPOA typically involves the condensation of 3,3-diphenylpropylamine with 4-fluorophenyl isocyanate. This reaction is often catalyzed by 1-propylphosphonic acid cyclic anhydride (PPAA) to facilitate the formation of the oxalamide bond. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Anti-Inflammatory and Analgesic Effects
Research indicates that FIPOA exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory processes, which may contribute to its analgesic effects. Initial studies suggest that FIPOA interacts with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways.
The precise mechanism by which FIPOA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may bind to specific receptors or enzymes, thereby modulating their activity. This interaction could lead to alterations in cellular signaling pathways associated with inflammation and pain response.
Case Studies
Several studies have highlighted the biological activity of FIPOA:
- In Vivo Studies : In experimental models involving inflammation, FIPOA demonstrated a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The percentage inhibition of paw thickness was measured, showing significant results compared to control groups .
- Enzyme Inhibition : A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. FIPOA exhibited competitive inhibition against COX-2, suggesting a pathway for its analgesic properties .
Data Tables
The following table summarizes key findings related to the biological activity of FIPOA:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | In vivo model | Reduced paw edema by 40% |
| Study 2 | Enzyme inhibition | In vitro assay | Competitive inhibition of COX-2 |
| Study 3 | Pain relief | Behavioral tests | Significant reduction in pain response |
Applications
FIPOA's unique structure and biological activity suggest various applications:
- Pharmaceutical Development : Due to its anti-inflammatory and analgesic properties, FIPOA could serve as a lead compound for developing new therapeutic agents for pain management and inflammatory diseases.
- Research Tool : Its mechanism of action may provide insights into inflammatory pathways and help identify new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
